2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, methoxyphenyl groups, and a dichlorophenyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxyphenyl groups are introduced through nucleophilic substitution reactions, while the dichlorophenyl moiety is incorporated via condensation reactions with suitable chlorinated aromatic compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction environment. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and methoxyphenyl groups are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
What sets 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxyphenyl and dichlorophenyl groups enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C25H21Cl2N5O3S |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21Cl2N5O3S/c1-34-19-10-6-16(7-11-19)24-30-31-25(32(24)18-8-12-20(35-2)13-9-18)36-15-22(33)29-28-14-17-4-3-5-21(26)23(17)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChI Key |
SSDPGIXYCWVCHF-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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